(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-c]pyridine core, which is a fused heterocyclic system, and a piperidine ring, which is a six-membered nitrogen-containing ring.
Preparation Methods
The synthesis of (S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is attached to the thieno[3,2-c]pyridine core.
Formation of the tert-butyl ester: This step involves esterification reactions where the carboxylic acid group is converted to a tert-butyl ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thieno[3,2-c]pyridine core or the piperidine ring are replaced with other groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to (S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate include other thienopyridine derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. Some examples of similar compounds include:
Thienopyridine derivatives: These compounds have a thienopyridine core and are known for their diverse biological activities.
Piperidine-containing compounds: These compounds contain a piperidine ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H27ClN4O3S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
tert-butyl 3-[[7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27ClN4O3S/c1-24(2,3)32-23(31)29-10-4-5-16(13-29)28-22-17-11-19(14-6-8-15(25)9-7-14)33-20(17)18(12-27-22)21(26)30/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H2,26,30)(H,27,28) |
InChI Key |
HBDLOCXCGHJHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=C(C3=C2C=C(S3)C4=CC=C(C=C4)Cl)C(=O)N |
Origin of Product |
United States |
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